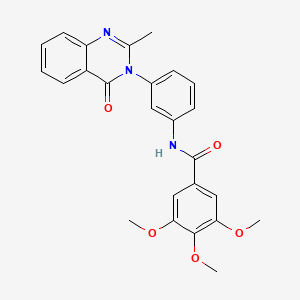
1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one” is a chemical compound with the molecular formula C14H17N3O3S and a molecular weight of 307.37. It contains a thiazolidine motif, which is a five-membered heterocyclic moiety present in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine motifs are five-membered heterocyclic moieties having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .Chemical Reactions Analysis
Thiazolidine derivatives have been synthesized using various agents, with a focus on yield, purity, selectivity, and pharmacokinetic activity . The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
Imidazolidin-4-ones, including compounds structurally related to 1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one, are utilized in the modification of bioactive oligopeptides, serving as proline surrogates or for the protection of N-terminal amino acids against hydrolysis by aminopeptidase and endopeptidase. Their synthesis demonstrates unexpected stereoselectivity when benzaldehydes with specific substituents react with alpha-aminoamide derivatives, highlighting the role of intramolecular hydrogen bonds in the reaction process (Ferraz et al., 2007).
Anticancer and Antiproliferative Properties
Thiazolidinone derivatives, which are structurally similar to the compound , have shown potential as anticancer agents. A series of 2,3-diaryl-4-thiazolidinone derivatives exhibited significant antiproliferative properties against cancer cell lines, indicating their utility in inhibiting tumor growth and metastasis. This research suggests that these compounds can induce cell cycle arrest, highlighting their potential as novel anticancer agents (Wu et al., 2014).
Antimicrobial Activity
Imidazolyl thiazolidinedione derivatives have been synthesized and evaluated for their antibacterial activity. This research demonstrates the potential of these compounds as antimicrobial agents, with certain derivatives showing moderate to potent activity against various bacterial strains. This highlights the versatility of thiazolidinedione derivatives in the development of new antimicrobial agents (Moorthy et al., 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of thiazolidinedione and imidazolidinone derivatives provide foundational knowledge for further exploration of their biological activities and potential applications in drug design and development. These studies offer insights into the synthesis routes, structural analysis, and reactivity patterns of these compounds, contributing to their understanding and application in various scientific fields (Badr et al., 1981).
Wirkmechanismus
While the specific mechanism of action for “1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one” is not mentioned in the retrieved papers, thiazolidine motifs in general show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-20-11-4-2-3-10(9-11)12-16(7-8-21-12)14(19)17-6-5-15-13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHVJUGRDNNORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N(CCS2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
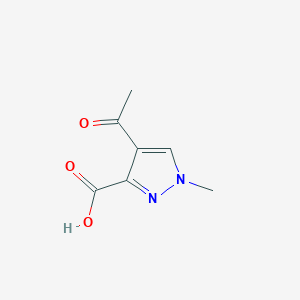
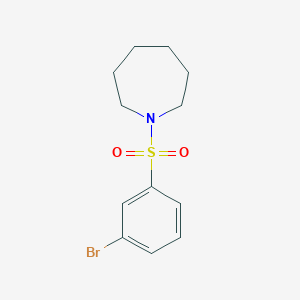
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)


![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)
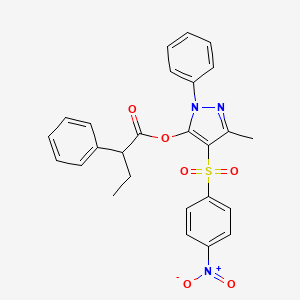
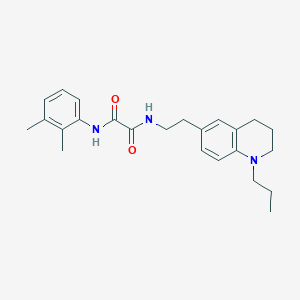
![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)
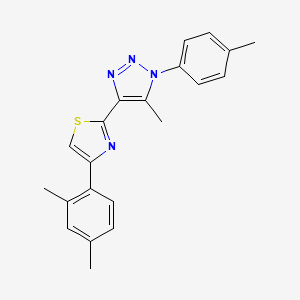
![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)
